6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1260670-07-2
VCID: VC2961415
InChI: InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12)
SMILES: C1CNC(=O)C2=CN=C(C=C21)Br
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

CAS No.: 1260670-07-2

Cat. No.: VC2961415

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one - 1260670-07-2

Specification

CAS No. 1260670-07-2
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one
Standard InChI InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12)
Standard InChI Key FUAUSSVPYSMDDX-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=CN=C(C=C21)Br
Canonical SMILES C1CNC(=O)C2=CN=C(C=C21)Br

Introduction

Chemical Identity and Basic Properties

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a brominated derivative of the naphthyridine heterocyclic system, specifically containing a bromine atom at the 6-position and a partially reduced ring structure. The compound is characterized by the following identification parameters:

Table 1: Chemical Identity and Basic Properties

ParameterValue
Chemical Name6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
CAS Registry Number1260670-07-2
Synonyms6-Bromo-3,4-dihydro-2H- naphthyridin-1-one; 6-Bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one; 2,7-Naphthyridin-1(2H)-one, 6-bromo-3,4-dihydro-
Molecular FormulaC₈H₇BrN₂O
Molecular Weight227.06 g/mol
IUPAC Name6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one

The compound contains a 2,7-naphthyridine core structure with a bromine substituent at the 6-position, a partially reduced 3,4-bond (dihydro), and a carbonyl group at position 1, creating a lactam functionality .

Structural Characteristics

Molecular Structure

The molecular structure of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one features a bicyclic heterocyclic system with two nitrogen atoms. The structure consists of:

  • A 2,7-naphthyridine core (a bicyclic system with nitrogen atoms at positions 2 and 7)

  • A bromine substituent at position 6

  • A reduced 3,4-bond (dihydro)

  • A carbonyl group at position 1, forming a lactam functionality

Structural Identifiers

The compound can be identified using various structural identifiers:

Table 2: Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12)
InChIKeyFUAUSSVPYSMDDX-UHFFFAOYSA-N
Canonical SMILESC1CNC(=O)C2=CN=C(C=C21)Br

These identifiers provide a standardized representation of the compound's structure that can be used in chemical databases and computational chemistry applications .

Synthesis Methods

StepReaction TypePotential ReagentsExpected Conditions
1BrominationN-bromosuccinimide (NBS)1,2-dichloroethane, room temperature, 3-4 hours
2CyclizationDiethyl malonate, baseEthanol, reflux conditions
3ReductionSodium borohydride or other selective reducing agentsControlled conditions to reduce only specific bonds

A possible synthetic pathway could begin with the bromination of a suitable aminopyridine derivative, followed by cyclization and selective reduction steps. This approach is supported by the synthesis of related brominated naphthyridines described in the literature .

Chemical Reactivity

The chemical reactivity of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is primarily dictated by its functional groups:

Reactive Sites

  • Bromine substituent: Susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions

  • Lactam functionality: Can undergo N-alkylation, O-alkylation, or reduction

  • C=N bond in the pyridine ring: Potential site for nucleophilic attack

  • Partially reduced ring: Possible site for oxidation or further reduction

Key Reaction Types

Table 4: Potential Reactions of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

Reaction TypeReactive SitePotential ReagentsExpected Products
Cross-couplingC-Br bondBoronic acids, Pd catalysts6-substituted derivatives
N-alkylationLactam nitrogenAlkyl halides, baseN-alkylated products
ReductionC=O bondLiAlH₄, NaBH₄Alcohol derivatives
OxidationDihydro portionKMnO₄, H₂O₂Fully aromatic systems

These reactions can be utilized to generate a diverse array of derivatives with potentially enhanced or modified biological activities .

Applications in Medicinal Chemistry

Structure-Activity Relationships

The key structural features that contribute to potential biological activity include:

  • The bromine atom, which can engage in halogen bonding with biological targets

  • The lactam functionality, which can serve as a hydrogen bond donor/acceptor

  • The partially reduced ring, which affects the compound's conformation and flexibility

  • The 2,7-naphthyridine core, which provides a scaffold for multiple interaction points with biological targets

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one:

Table 5: Comparison with Related Compounds

CompoundCAS NumberKey Structural DifferenceSignificance
3,4-Dihydro-2,7-naphthyridin-1(2H)-oneNot specifiedNo bromine substituentParent compound
6-Bromo-2,7-naphthyridin-1(2H)-one1260671-39-3Fully aromatic systemMore rigid structure
5-Bromo-2,7-naphthyridin-1(2H)-one1260663-94-2Bromine at position 5Different electronic properties
6-Bromo-3,4-dihydro-1(2H)-naphthalenone66361-67-9Carbon instead of nitrogen at position 7Different heterocyclic system

These structural analogues demonstrate how small modifications to the core structure can potentially lead to significant changes in chemical reactivity and biological activity .

Functional Derivatives

Derivatives of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can be created through various functional group transformations:

  • C-6 substituted derivatives: Replacement of bromine with other functional groups through cross-coupling reactions

  • N-substituted derivatives: Alkylation of the lactam nitrogen

  • Carbonyl-modified derivatives: Reduction or derivatization of the carbonyl group

  • Ring-modified derivatives: Further reduction or oxidation of the ring system

Analytical Methods

Spectroscopic Identification

While specific spectroscopic data for 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is limited in the available literature, related compounds suggest the following characteristic spectral features:

  • ¹H NMR: Expected to show signals for the methylene protons (CH₂-CH₂) in the aliphatic region (2-3 ppm), aromatic protons, and the NH proton of the lactam

  • ¹³C NMR: Should display signals for the carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons

  • Mass Spectrometry: Molecular ion peak at m/z 227 with characteristic isotope pattern for bromine-containing compounds

  • IR Spectroscopy: Characteristic bands for the lactam C=O stretch (~1650-1680 cm⁻¹) and aromatic C=N stretches

Chromatographic Methods

Purification and analysis of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can be accomplished using:

  • Column chromatography: Typically using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients)

  • Thin-layer chromatography (TLC): Useful for reaction monitoring and purity assessment

  • High-performance liquid chromatography (HPLC): For analytical and preparative separations

Current Research Directions

Current research involving 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one and related compounds focuses on several areas:

  • Medicinal chemistry applications: Development of derivatives with enhanced biological activity

  • Synthetic methodology: Improved methods for synthesis and functionalization

  • Structure-activity relationship studies: Understanding how structural modifications affect biological activity

  • Materials science applications: Exploration of naphthyridine derivatives for use in materials science

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